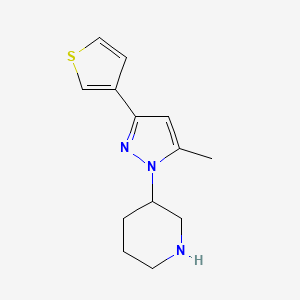
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a piperidine ringThiophene and its derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Vorbereitungsmethoden
The synthesis of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex heterocyclic compounds . The general procedure involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.
Analyse Chemischer Reaktionen
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of potential therapeutic agents. Its thiophene moiety is known for its biological activities, making it a valuable scaffold for drug discovery . In material science, it can be used in the development of organic electronic materials due to its conjugated structure and electronic properties.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings in the compound can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit kinases or modulate estrogen receptors, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can be compared with other similar compounds that contain thiophene and pyrazole moieties. Some similar compounds include 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, which acts as an anti-inflammatory agent, and the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, which works as a serotonin antagonist used in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse therapeutic applications.
Eigenschaften
Molekularformel |
C13H17N3S |
|---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3 |
InChI-Schlüssel |
SUPQDZSLUUWRPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2CCCNC2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


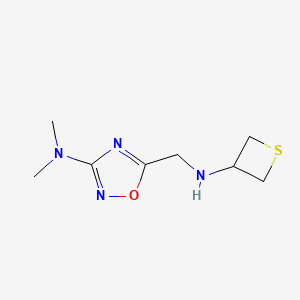

![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)
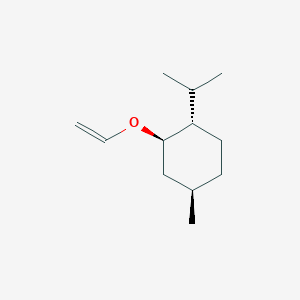
![4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)
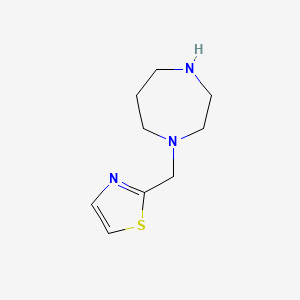
![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)

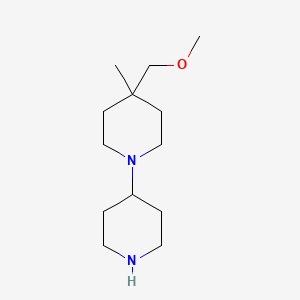
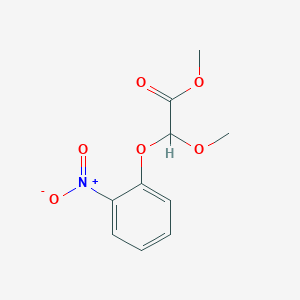
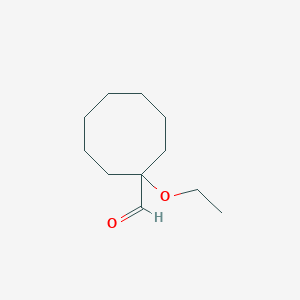
![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)
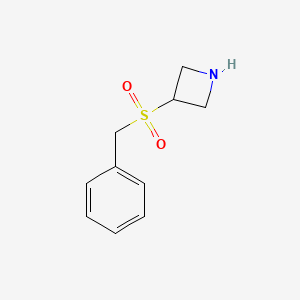
![5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13338311.png)
